molecular formula C10H7BrFN B6265100 1-(3-bromo-4-fluorophenyl)cyclopropane-1-carbonitrile CAS No. 1314673-55-6

1-(3-bromo-4-fluorophenyl)cyclopropane-1-carbonitrile

Cat. No.: B6265100
CAS No.: 1314673-55-6
M. Wt: 240.07 g/mol
InChI Key: CQEJWXVZPFIPAP-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-fluorophenyl)cyclopropane-1-carbonitrile is an organic compound characterized by a cyclopropane ring attached to a phenyl group substituted with bromine and fluorine atoms, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-bromo-4-fluorophenyl)cyclopropane-1-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-bromo-4-fluorobenzene.

    Formation of Cyclopropane Ring: The phenyl group undergoes a cyclopropanation reaction using a suitable reagent such as diazomethane or a Simmons-Smith reagent (iodomethylzinc iodide).

    Introduction of Nitrile Group: The nitrile group is introduced via a nucleophilic substitution reaction, often using cyanide sources like sodium cyanide or potassium cyanide under basic conditions.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure better control over reaction conditions and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency and selectivity of the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-4-fluorophenyl)cyclopropane-1-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

    Substitution: Formation of substituted phenylcyclopropane derivatives.

    Oxidation: Formation of phenylcyclopropane carboxylic acids or ketones.

    Reduction: Formation of phenylcyclopropane amines.

Scientific Research Applications

1-(3-Bromo-4-fluorophenyl)cyclopropane-1-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of 1-(3-bromo-4-fluorophenyl)cyclopropane-1-carbonitrile depends on its specific application:

    Enzyme Inhibition: The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access.

    Receptor Binding: It can interact with specific receptors in biological systems, modulating their activity and influencing cellular responses.

Comparison with Similar Compounds

  • 1-(3-Bromo-4-chlorophenyl)cyclopropane-1-carbonitrile
  • 1-(3-Bromo-4-methylphenyl)cyclopropane-1-carbonitrile
  • 1-(3-Bromo-4-iodophenyl)cyclopropane-1-carbonitrile

Comparison: 1-(3-Bromo-4-fluorophenyl)cyclopropane-1-carbonitrile is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold in drug design and materials science.

Properties

CAS No.

1314673-55-6

Molecular Formula

C10H7BrFN

Molecular Weight

240.07 g/mol

IUPAC Name

1-(3-bromo-4-fluorophenyl)cyclopropane-1-carbonitrile

InChI

InChI=1S/C10H7BrFN/c11-8-5-7(1-2-9(8)12)10(6-13)3-4-10/h1-2,5H,3-4H2

InChI Key

CQEJWXVZPFIPAP-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C#N)C2=CC(=C(C=C2)F)Br

Purity

95

Origin of Product

United States

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